molecular formula C24H18O4 B14491397 3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid CAS No. 63405-26-5

3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid

Cat. No.: B14491397
CAS No.: 63405-26-5
M. Wt: 370.4 g/mol
InChI Key: DWNQCEQPNYHSJX-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid is an organic compound with a complex structure that includes a benzofuran ring, a carboxylic acid group, and a styryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid is unique due to its benzofuran ring and carboxylic acid group, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

63405-26-5

Molecular Formula

C24H18O4

Molecular Weight

370.4 g/mol

IUPAC Name

3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C24H18O4/c1-27-18-13-11-17(12-14-18)20(16-7-3-2-4-8-16)15-21-19-9-5-6-10-22(19)28-23(21)24(25)26/h2-15H,1H3,(H,25,26)/b20-15+

InChI Key

DWNQCEQPNYHSJX-HMMYKYKNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/C2=C(OC3=CC=CC=C32)C(=O)O)/C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=C(OC3=CC=CC=C32)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.